

# Application Note: Analytical Characterization of 2-Amino-3,5-dichloroisonicotinitrile

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## Compound of Interest

**Compound Name:** 2-Amino-3,5-dichloroisonicotinitrile

**Cat. No.:** B8799989

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## Introduction & Scope

**2-Amino-3,5-dichloroisonicotinitrile** (CAS: 1260654-33-8)[1] is a highly functionalized, electron-deficient heteroaromatic building block. Featuring an exocyclic amine, a nitrile group, and two chlorine atoms on a pyridine core, it serves as a critical electrophilic scaffold in drug discovery. Notably, it is utilized in the synthesis of complex fused heterocycles, such as azaindazoles, which act as potent BTK (Bruton's tyrosine kinase) modulators[2].

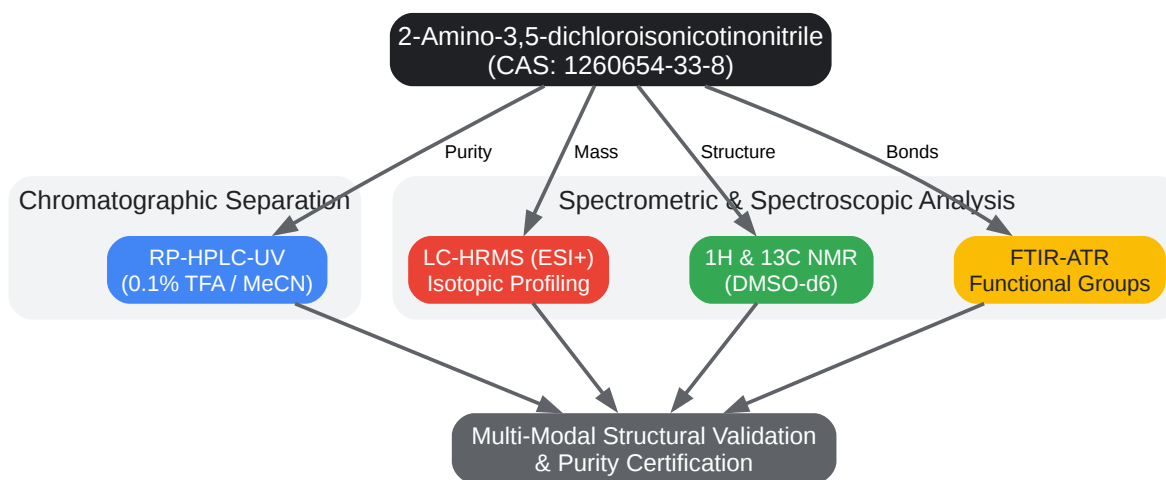
Because this intermediate is often subjected to downstream cross-coupling and nucleophilic aromatic substitution reactions, ensuring its absolute structural identity and chromatographic purity is paramount. This application note details a self-validating, multi-modal analytical strategy to comprehensively characterize this compound.

## Physicochemical Profile

| Parameter           | Specification / Value  |
|---------------------|--|
| Chemical Name       | 2-Amino-3,5-dichloroisonicotinonitrile                       |
| CAS Number          | 1260654-33-8[1]  |
| Molecular Formula   | C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> N <sub>3</sub> |
| Monoisotopic Mass   | 186.9704 Da  |
| Structural Features | Pyridine core, C2-amine, C3/C5-chlorines, C4-nitrile         |
| Solubility          | Soluble in DMSO, DMF, Methanol; Poorly soluble in Water      |

## Analytical Strategy & Workflow

To ensure rigorous quality control, our methodology employs four orthogonal techniques. The workflow is designed so that the output of one technique validates the assumptions of the next, creating a closed-loop verification system.



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Multi-modal analytical workflow for **2-Amino-3,5-dichloroisonicotinonitrile** characterization.

## Experimental Protocols & Causality

### HPLC-UV: Purity & Impurity Profiling

**Causality & Design:** Aminopyridines are inherently hydrophilic and basic (pKa ~5.2–6.0). When analyzed via standard reversed-phase liquid chromatography (RP-HPLC), the basic nitrogen atoms interact strongly with residual unendcapped silanols on silica-based C18 columns, leading to severe peak tailing and poor resolution[3]. To mitigate this, our protocol employs 0.1% Trifluoroacetic acid (TFA) as an ion-pairing and acidifying agent. TFA fully protonates the pyridine ring, suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks[4].

**Self-Validating System:** The method requires a System Suitability Test (SST) prior to sample analysis. The tailing factor (

) of the main peak must be

. If

, it indicates insufficient protonation or column degradation, invalidating the run.

**Step-by-Step Methodology:**

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol (HPLC grade). Sonicate for 2 minutes to ensure complete dissolution.
- **Column:** C18, 150 × 4.6 mm, 3 μm particle size.
- **Mobile Phase:**
  - Phase A: Ultrapure Water + 0.1% TFA (v/v)
  - Phase B: Acetonitrile + 0.1% TFA (v/v)
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV absorbance at 254 nm and 280 nm.

- Gradient Program:

| Time (min) | % Phase A | % Phase B | Curve            |
|------------|-----------|-----------|------------------|
| 0.0        | 95        | 5         | Initial          |
| 2.0        | 95        | 5         | Isocratic hold   |
| 12.0       | 5         | 95        | Linear gradient  |
| 15.0       | 5         | 95        | Column wash      |
| 15.1       | 95        | 5         | Re-equilibration |
| 20.0       | 95        | 5         | End              |

## LC-HRMS: Structural Mass Confirmation

Causality & Design: Electrospray Ionization in positive mode (ESI+) is selected because the highly basic pyridine nitrogen readily accepts a proton to form a stable

ion. Self-Validating System: The presence of two chlorine atoms provides a built-in diagnostic tool. The natural abundance of

and

dictates a rigid isotopic ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks. Any deviation from this specific isotopic envelope instantly flags the presence of co-eluting impurities or unexpected adducts.

Step-by-Step Methodology:

- Dilute the HPLC sample 1:100 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
- Inject 2  $\mu$ L into the HRMS (e.g., Q-TOF or Orbitrap).
- Set capillary voltage to 3.5 kV, desolvation temperature to 350°C.
- Scan range:

100 to 500. Extract the exact mass chromatogram for

187.9782 (

5 ppm).

## NMR Spectroscopy ( <sup>1</sup>H and <sup>13</sup>C )

Causality & Design: DMSO-

is chosen as the solvent over CDCl<sub>3</sub>

. The compound is highly polar and capable of strong intermolecular hydrogen bonding via the exocyclic

group. DMSO disrupts these networks, ensuring complete solubility. Furthermore, DMSO prevents the rapid proton exchange of the amine group, allowing the

signal to be distinctly observed. Self-Validating System: The structural logic of the pyridine ring dictates exactly one aromatic proton (at C6) and two exocyclic amine protons. The integration ratio must be strictly 1:2. A deviation from this ratio indicates incomplete halogenation or degradation.

Step-by-Step Methodology:

- Dissolve 15 mg of the compound in 0.6 mL of DMSO-  
containing 0.03% TMS as an internal standard.
- Transfer to a 5 mm NMR tube.
- Acquire  
<sup>1</sup>H NMR at 400 MHz (16 scans, relaxation delay 2s).
- Acquire  
<sup>13</sup>C NMR at 100 MHz (1024 scans, relaxation delay 2s) to observe the quaternary carbons (C-Cl, C-CN).

## FTIR-ATR Spectroscopy

Causality & Design: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is hygroscopic; absorbed moisture produces a broad

stretch that can mask the critical primary amine (

) stretching frequencies. ATR analyzes the neat powder, eliminating moisture artifacts. Self-Validating System: The molecule must simultaneously exhibit a sharp nitrile stretch (

) and a primary amine doublet (asymmetric and symmetric

stretches). The absence of either invalidates the structural integrity of the functional groups.

Step-by-Step Methodology:

- Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).
- Place ~2 mg of neat powder directly onto the crystal and apply pressure via the anvil.
- Scan from 4000 to 600 cm

(32 scans, 4 cm

resolution).

## Data Interpretation & Acceptance Criteria

The table below summarizes the expected quantitative and qualitative data required to certify the batch.

| Analytical Technique | Target Parameter       | Expected Result / Acceptance Criteria             | Diagnostic Value   |
|----------------------|------------------------|---|--|
| HPLC-UV              | Chromatographic Purity | (Area Normalization)                              | Confirms absence of synthetic byproducts.  |
| LC-HRMS              | Exact Mass ( )         | 187.9782 ( 5 ppm)                                 | Confirms molecular formula (C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>3</sub> <sup>+</sup> ). |
| LC-HRMS              | Isotopic Pattern       | 187.98 (100%),<br>189.98 (~64%),<br>191.97 (~10%) | Confirms the presence of exactly two Chlorine atoms.   |
| H NMR                | C6-H Signal            | ~8.25 ppm (Singlet, 1H)                           | Confirms the isolated aromatic proton on the pyridine ring.  |
| H NMR                | Signal                 | ~7.15 ppm (Broad Singlet, 2H)                     | Confirms the primary exocyclic amine.  |
| C NMR                | Nitrile Carbon         | ~113.5 ppm  | Confirms the presence of the group.  |
| FTIR-ATR             | Amine Stretches        | ~3450 cm (asym), ~3350 cm (sym)                   | Orthogonal confirmation of .   |
| FTIR-ATR             | Nitrile Stretch        | Sharp peak at ~2225 cm                            | Orthogonal confirmation of .   |

## References

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## Sources

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